(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine
Overview
Description
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine is a heterocyclic compound that features both pyridine and pyrimidine rings
Mechanism of Action
Target of Action
The primary targets of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.
Mode of Action
This compound interacts with its protein kinase targets by inhibiting their activity . The compound’s planar structure is essential for maintaining its inhibitory potency . The inhibition of protein kinases disrupts the phosphorylation process, leading to changes in the function of the proteins they were supposed to modify.
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. Protein kinases play a role in multiple cellular processes, including cell division, metabolism, and signal transduction. By inhibiting these enzymes, the compound can disrupt these processes and affect the overall function of the cell .
Pharmacokinetics
The compound’s molecular weight (18622 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The inhibition of protein kinases by this compound can lead to various molecular and cellular effects. For instance, it has been shown to have anti-fibrotic activity, effectively inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture medium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s storage temperature is recommended to be 4°C , suggesting that it may be sensitive to heat. Additionally, the compound’s efficacy may be affected by the presence of other molecules in its environment, such as other drugs or substances that can interact with protein kinases.
Biochemical Analysis
Biochemical Properties
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain protein kinases. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and dual-specificity tyrosine-regulated kinases (DYRKs). These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, alteration of gene expression, and impacts on cellular metabolism. In cancer cells, for instance, this compound has been shown to inhibit cell proliferation by blocking the cell cycle at the G1 phase. It also affects the expression of genes involved in apoptosis and cell survival, thereby promoting programmed cell death in malignant cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of target kinases. This binding prevents the phosphorylation of downstream substrates, effectively halting signal transduction pathways that are crucial for cell growth and division. Additionally, it can induce conformational changes in the enzyme, further inhibiting its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that its inhibitory effects on kinases can persist for several hours, with gradual reduction in activity due to metabolic degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it effectively inhibits target kinases without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to off-target interactions and accumulation of the compound in non-target tissues .
Metabolic Pathways
This compound is metabolized primarily in the liver through cytochrome P450 enzymes. It undergoes oxidative deamination and hydroxylation, leading to the formation of various metabolites. These metabolites can either be excreted or further processed through conjugation reactions, affecting the overall metabolic flux and levels of key metabolites in the body .
Transport and Distribution
Within cells, this compound is transported via passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its distribution and accumulation in tissues. The compound tends to localize in the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It is directed to these compartments through specific targeting signals and post-translational modifications. In the nucleus, it interacts with nuclear kinases and transcription factors, influencing gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine typically involves the reaction of pyridine and pyrimidine derivatives under specific conditions. One common method involves the use of Grignard reagents, where the pyridine derivative is reacted with a pyrimidine precursor to form the desired compound . Another approach involves the direct Csp3-H oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis and water.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-2-yl-methanes.
Substitution: Reagents such as halides and bases are used in substitution reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include pyridin-2-yl-methanones and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities, such as anti-fibrotic and antimicrobial properties.
N-(Pyridin-2-yl)amides: These compounds are synthesized from similar starting materials and have applications in medicinal chemistry due to their varied biological activities.
Uniqueness
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to act as a scaffold for protein kinase inhibitors and its potential for diverse chemical modifications make it a valuable compound in various research fields .
Properties
IUPAC Name |
(2-pyridin-2-ylpyrimidin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-7-8-4-6-13-10(14-8)9-3-1-2-5-12-9/h1-6H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFMDYCJJVRPNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.